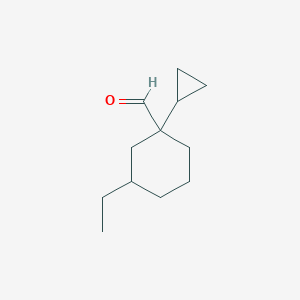1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde
CAS No.:
Cat. No.: VC17809508
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20O |
|---|---|
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3 |
| Standard InChI Key | RIDDUYMCOJEZGO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCC(C1)(C=O)C2CC2 |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde features a cyclohexane ring substituted at the 1-position with a cyclopropane-carbaldehyde group and at the 3-position with an ethyl chain. The aldehyde functional group () introduces polarity and reactivity, while the cyclopropane ring contributes torsional strain, influencing conformational dynamics .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The cyclohexane ring adopts a chair conformation, with the cyclopropyl and ethyl groups occupying equatorial positions to minimize steric hindrance. The cyclopropane ring’s angle strain (60° bond angles) increases its reactivity compared to unstrained cycloalkanes, making it susceptible to ring-opening reactions under specific conditions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde typically begins with functionalizing cyclohexane derivatives. A plausible retrosynthetic route involves:
-
Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using a dihalocarbene precursor.
-
Aldehyde Installation: Oxidizing a primary alcohol or protecting a formyl group during earlier steps.
Stepwise Synthesis
A reported method involves:
-
Ethylation: Reacting cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanol.
-
Cyclopropanation: Treating with dichlorocarbene generated from chloroform and a strong base to form the cyclopropane ring.
-
Oxidation: Converting the resultant alcohol to the aldehyde using pyridinium chlorochromate (PCC).
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethylation | EtMgBr, THF, 0°C | 85 | 92 |
| Cyclopropanation | CHCl₃, NaOH, Phase Transfer Catalyst | 78 | 88 |
| Oxidation | PCC, CH₂Cl₂ | 65 | 95 |
Physicochemical Properties
Solubility and Partitioning
The compound’s calculated partition coefficient () indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with its aliphatic and cyclic structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 2.20–1.40 (m, cyclohexane and cyclopropane protons), 1.25 (t, 3H, CH₂CH₃).
-
¹³C NMR: δ 205.1 (CHO), 35.6 (cyclopropane carbons), 22.1 (CH₂CH₃).
Infrared (IR) Spectroscopy:
A strong absorption at ~1720 cm⁻¹ confirms the aldehyde carbonyl group.
Chemical Reactivity and Functional Transformations
Aldehyde-Driven Reactions
The aldehyde group participates in nucleophilic additions, condensations, and oxidations:
-
Condensation with Amines: Forms Schiff bases, useful in coordination chemistry.
-
Oxidation to Carboxylic Acid: Using KMnO₄ yields 1-cyclopropyl-3-ethylcyclohexane-1-carboxylic acid.
Cyclopropane Ring-Opening
Under acidic conditions, the cyclopropane ring undergoes cleavage. For example, treatment with HBr produces a bromoalkane derivative, enabling further functionalization .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s aldehyde group serves as a handle for synthesizing heterocycles, such as imidazoles or pyridines, which are prevalent in drug discovery.
Materials Science
Its rigid structure makes it a candidate for liquid crystal precursors or polymer crosslinkers, enhancing thermal stability in materials.
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Storage | Cool, dry, inert atmosphere |
| Disposal | Incineration at licensed facilities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume